REACTION_CXSMILES
|
C(O[K])(C)(C)C.[C:7]([O:11][C:12](=[O:18])[N:13]([CH2:15][CH2:16][OH:17])[CH3:14])([CH3:10])([CH3:9])[CH3:8].F[C:20]1[CH:27]=[CH:26][CH:25]=[CH:24][C:21]=1[CH:22]=[O:23]>O1CCOCC1>[C:7]([O:11][C:12](=[O:18])[N:13]([CH2:15][CH2:16][O:17][C:20]1[CH:27]=[CH:26][CH:25]=[CH:24][C:21]=1[CH:22]=[O:23])[CH3:14])([CH3:10])([CH3:8])[CH3:9]
|
Name
|
|
Quantity
|
2.69 g
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[K]
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(N(C)CCO)=O
|
Name
|
|
Quantity
|
2.97 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at room temperature for 20 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
After dilution with EA, the solution was washed with water (2×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
brine, dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (15% to 50% EA in cyclohexane)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N(C)CCOC1=C(C=CC=C1)C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 28.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |